![molecular formula C17H18N2O2S B6535940 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide CAS No. 1058413-10-7](/img/structure/B6535940.png)
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It is a fundamental framework that is present in many natural products, pharmaceuticals, and agrochemicals .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . The synthesis of indole derivatives is a topic of ongoing research .Molecular Structure Analysis
The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . Indole’s structure consists of a fused bicyclic system, with a benzene ring attached to a pyrrole ring .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. For instance, they can undergo oxidation, alkylation, and desulfurization by Raney nickel . Indole and its derivatives also exhibit diverse reactivity, allowing for various chemical transformations .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor. It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide has been studied extensively for its potential therapeutic applications in the areas of cancer, inflammation, and wound healing. In cancer, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models of cancer. In inflammation, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. Finally, in wound healing, this compound has been found to promote wound healing in animal models of skin wounds.
Mecanismo De Acción
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide is a selective inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a receptor tyrosine kinase, which is involved in the regulation of cell proliferation, migration, and survival. This compound binds to the ATP-binding site of the EGFR, which inhibits the receptor’s activity. This inhibition of the EGFR leads to the inhibition of cell proliferation, migration, and survival, which can lead to the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, this compound has been found to reduce inflammation in animal models of arthritis and colitis. Finally, this compound has been found to promote wound healing in animal models of skin wounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide in laboratory experiments are that it is a highly selective inhibitor of the EGFR and has been shown to be effective in inhibiting the growth of several types of cancer cells. In addition, this compound has been shown to reduce inflammation and promote wound healing in animal models. The main limitation of using this compound in laboratory experiments is that it is a small molecule inhibitor and may not be as effective as larger molecules in targeting certain types of cancer cells.
Direcciones Futuras
Future research directions for N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide include further studies on its efficacy in the treatment of various types of cancer, as well as its potential use in combination with other therapies such as immunotherapy and targeted therapy. In addition, further studies are needed to investigate the potential of this compound for the treatment of inflammation and wound healing. Finally, research is needed to investigate the potential of this compound for the treatment of other diseases, such as cardiovascular disease and neurological disorders.
Métodos De Síntesis
N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]butanamide is synthesized from indol-6-yl butanamide via a two-step process. The first step involves the reaction of indol-6-yl butanamide with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine. This reaction produces the intermediate thiophene-2-carbonyl-indol-6-yl butanamide. The second step involves the reaction of the intermediate with sodium hydroxide, which yields the desired this compound.
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-4-16(20)18-13-7-6-12-8-9-19(14(12)11-13)17(21)15-5-3-10-22-15/h3,5-7,10-11H,2,4,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKXMBGRUJCIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535857.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535859.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6535861.png)
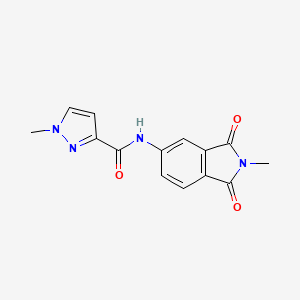
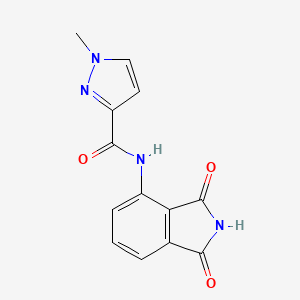
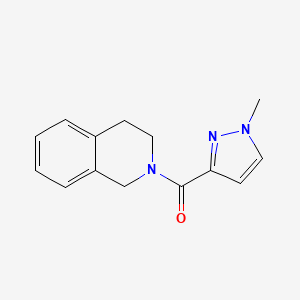
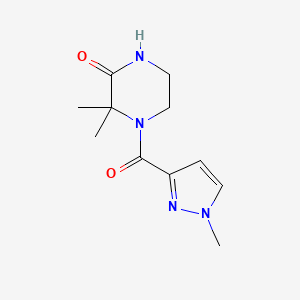
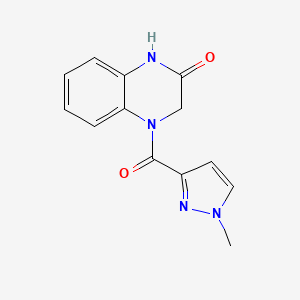
![1-methyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6535919.png)
![1-(1-methyl-1H-imidazol-2-yl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B6535927.png)
![1-[(4-chlorophenyl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperazine](/img/structure/B6535930.png)
![2-(thiophen-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535948.png)
![4-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide](/img/structure/B6535956.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6535959.png)
